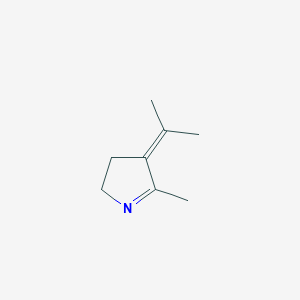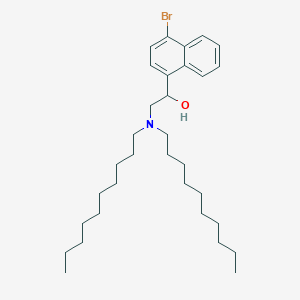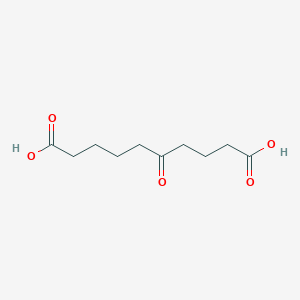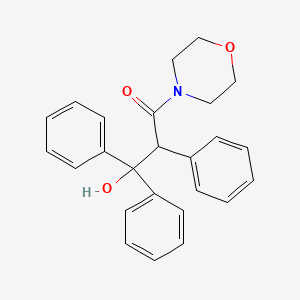
3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole is a heterocyclic organic compound with the molecular formula C8H13N . This compound features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The presence of isopropylidene and methyl groups on the pyrrole ring makes this compound unique and interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and alkyl halides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various N-substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A simpler analog without the isopropylidene and methyl groups.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Another pyrrole derivative with different substituents.
Uniqueness
3-Isopropylidene-2-methyl-4,5-dihydro-pyrrole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isopropylidene group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
5194-85-4 |
|---|---|
Molekularformel |
C8H13N |
Molekulargewicht |
123.20 g/mol |
IUPAC-Name |
5-methyl-4-propan-2-ylidene-2,3-dihydropyrrole |
InChI |
InChI=1S/C8H13N/c1-6(2)8-4-5-9-7(8)3/h4-5H2,1-3H3 |
InChI-Schlüssel |
KTZASHYGWUJSHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NCCC1=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)
![4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14739546.png)



![(2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14739574.png)


![2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol](/img/structure/B14739586.png)




